Carbodine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

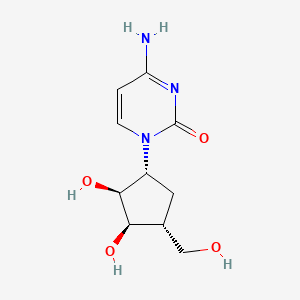

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O4 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

4-amino-1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one |

InChI |

InChI=1S/C10H15N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-2,5-6,8-9,14-16H,3-4H2,(H2,11,12,17)/t5-,6-,8-,9+/m1/s1 |

InChI Key |

UAZJPMMKWBPACD-GCXDCGAKSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC(=NC2=O)N)O)O)CO |

Canonical SMILES |

C1C(C(C(C1N2C=CC(=NC2=O)N)O)O)CO |

Synonyms |

carbocyclic cytidine carbodine carbodine, (R-(1alpha,2alpha,3beta,4alpha))-isome |

Origin of Product |

United States |

Foundational & Exploratory

Carbodine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbodine, a carbocyclic analog of cytidine, has demonstrated significant broad-spectrum antiviral activity against a range of DNA and RNA viruses.[1] This technical guide provides an in-depth exploration of its mechanism of action, drawing from available in vitro data. The primary proposed mechanisms involve the inhibition of CTP synthetase and the interference with viral RNA-dependent RNA polymerase following intracellular phosphorylation. This document summarizes the quantitative data on its antiviral efficacy, details relevant experimental methodologies, and provides visualizations of the key pathways and workflows.

Introduction

This compound, or carbocyclic cytidine, is a nucleoside analog where the ribose sugar moiety is replaced by a cyclopentane ring. This structural modification confers increased stability against enzymatic degradation, a common challenge with traditional nucleoside analogs. Early research has positioned this compound as a compound of interest for its antiviral properties, particularly against influenza viruses.[1] Understanding its precise mechanism of action is crucial for its potential development as a therapeutic agent.

Core Mechanism of Action

The antiviral effects of this compound are believed to be multifactorial, primarily targeting key enzymes involved in nucleotide biosynthesis and viral replication.

Inhibition of CTP Synthetase

A primary proposed target of this compound is the enzyme CTP (cytidine triphosphate) synthetase.[2][3] This enzyme is critical for the de novo synthesis of pyrimidine nucleotides, catalyzing the conversion of UTP (uridine triphosphate) to CTP. By inhibiting this enzyme, this compound is thought to deplete the intracellular pool of CTP, which is an essential precursor for both DNA and RNA synthesis. This depletion would consequently inhibit viral replication, which is highly dependent on the host cell's nucleotide supply.

The hypothesis of CTP synthetase inhibition is supported by observations that the antiviral and cytotoxic effects of a related compound, cyclopentenylcytosine (CPEC), can be reversed by the addition of exogenous cytidine or uridine, but not by other nucleosides like thymidine or deoxycytidine.[2]

Interference with Viral RNA-Dependent RNA Polymerase

Following cellular uptake, this compound is metabolized to its active triphosphate form, this compound triphosphate.[1] This phosphorylated metabolite is a structural analog of CTP and is hypothesized to act as a competitive inhibitor of viral RNA-dependent RNA polymerase. By competing with the natural CTP substrate, this compound triphosphate can be incorporated into the growing viral RNA chain, leading to premature chain termination or the introduction of mutations that render the viral genome non-functional. This mechanism is a common mode of action for many nucleoside analog antiviral drugs.[4][5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the antiviral activity of this compound and related compounds.

| Compound | Virus Strain(s) | Cell Line | Assay Type | Endpoint | Value | Reference |

| This compound | Influenza A/PR/8/34, A/Aichi/2/68 (Hong Kong) | Madin-Darby Canine Kidney (MDCK), Primary Rhesus Monkey Kidney | Cytopathic Effect (CPE) Inhibition | MIC50 | ~2.6 µg/mL | [1] |

| Cyclopentenylcytosine (CPEC) triphosphate | Bovine | - | Enzyme Inhibition Assay | IC50 | 6 µM | [6] |

Table 1: Antiviral and Enzyme Inhibitory Activity of this compound and a Related Compound.

Signaling and Metabolic Pathways

The proposed intracellular activation and mechanism of action of this compound can be visualized as a multi-step process.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not extensively reported in the available literature. However, based on the methodologies cited, the following represents a generalized protocol for assessing the antiviral activity of a compound like this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to determine the in vitro antiviral efficacy of a compound.

Caption: Generalized workflow for a CPE reduction assay.

CTP Synthetase Activity Assay

This biochemical assay measures the enzymatic activity of CTP synthetase in the presence of an inhibitor.

Caption: Generalized workflow for a CTP synthetase activity assay.

Conclusion

This compound exhibits promising broad-spectrum antiviral activity, primarily attributed to its dual mechanism of inhibiting CTP synthetase and interfering with viral RNA-dependent RNA polymerase. The available data, though dated, provides a solid foundation for its mechanism of action. Further research, employing modern molecular and virological techniques, would be invaluable to fully elucidate the intricacies of its antiviral effects, including more detailed kinetic studies of enzyme inhibition and a broader profiling of its activity against contemporary viral threats. Such studies would be essential to validate its potential as a candidate for further drug development.

References

- 1. Evaluation of this compound, the carbocyclic analog of cytidine, and related carbocyclic analogs of pyrimidine nucleosides for antiviral activity against human influenza Type A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CTP synthetase - Wikipedia [en.wikipedia.org]

- 4. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclopentenylcytosine triphosphate. Formation and inhibition of CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Carbodine: A Technical Guide to its Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Carbodine, a carbocyclic analog of cytidine, and its early promise as an antiviral agent. The document focuses on its activity against influenza viruses, proposed mechanisms of action, and the experimental methodologies employed in its initial evaluation.

Antiviral Activity of this compound

Early in vitro studies demonstrated that this compound possesses significant antiviral activity, particularly against influenza A viruses. The compound was shown to selectively inhibit the cytopathogenic effects (CPE) induced by the virus in cell cultures.

Quantitative Antiviral Data

The antiviral potency of this compound was quantified by determining its 50% minimum inhibitory concentration (MIC50), the concentration at which it inhibits the viral CPE by 50%.

| Compound | Virus Strain | Cell Line | MIC50 (µg/mL) | Reference |

| This compound | Influenza A /PR/8/34 | Madin-Darby Canine Kidney (MDCK) | ~2.6 | [1] |

| This compound | Influenza A /Aichi/2/68 (Hong Kong) | Primary Rhesus Monkey Kidney (RhMK) | ~2.6 | [1] |

Table 1: In vitro antiviral activity of this compound against influenza A viruses.

Notably, the antiviral potency of this compound was reported to be in a similar range to that of ribavirin, a broad-spectrum antiviral drug.[1] However, it was found to be less potent than amantadine hydrochloride in the same assays.[1]

Structure-Activity Relationship

Initial investigations into related carbocyclic pyrimidine nucleosides revealed that the antiviral activity was specific to the this compound structure. The following analogs were found to be inactive against influenza A virus (PR/8/34) in vitro:[1]

-

Carbocyclic analog of uridine (the deamination product of this compound)

-

Carbocyclic analog of 2'-deoxycytidine

-

Carbocyclic analog of 3'-deoxycytidine

-

Carbocyclic analog of N,N-dimethylcytidine

-

Carbocyclic analog of N-methylcytidine

Proposed Mechanisms of Action

Two primary mechanisms have been proposed for the antiviral action of this compound.

Inhibition of Viral RNA-Dependent RNA Polymerase

The leading hypothesis for this compound's antiviral activity is its interference with the viral RNA replication process. It is suggested that this compound is metabolized within the host cell to its triphosphate form, this compound triphosphate.[1] This analog of cytidine triphosphate (CTP) is then thought to act as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the influenza virus genome.[1]

Inhibition of CTP Synthetase

A broader mechanism of action has also been proposed, suggesting that this compound may target the host cell enzyme CTP synthetase.[2] This enzyme is responsible for the de novo synthesis of CTP from uridine triphosphate (UTP).[2] By inhibiting CTP synthetase, this compound could deplete the intracellular pool of CTP, which is essential for both viral and cellular RNA synthesis. This would explain the observed broad-spectrum activity of this compound against various RNA and DNA viruses.[2]

Experimental Protocols

The following sections detail the methodologies employed in the early research on this compound's antiviral potential.

Cytopathic Effect (CPE) Inhibition Assay

This assay was central to determining the in vitro antiviral activity of this compound against influenza viruses.

Objective: To quantify the ability of this compound to inhibit virus-induced cell death and morphological changes.

Materials:

-

Cell Lines: Madin-Darby Canine Kidney (MDCK) cells or primary Rhesus Monkey Kidney (RhMK) cells.

-

Viruses: Influenza A/PR/8/34 or Influenza A/Aichi/2/68 (Hong Kong).

-

Compound: this compound, dissolved in an appropriate solvent.

-

Culture Medium: Eagle's Minimum Essential Medium (MEM) or similar, supplemented with fetal bovine serum (FBS) and antibiotics.

-

96-well cell culture plates.

-

Staining Solution: Crystal Violet solution or MTT reagent.

Procedure:

-

Cell Seeding: Seed MDCK or RhMK cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.

-

Compound Dilution: Prepare serial dilutions of this compound in culture medium.

-

Infection: Infect the cell monolayers with a standardized amount of influenza virus (e.g., 100 TCID50 - 50% tissue culture infective dose). A virus control (no compound) and a cell control (no virus, no compound) must be included.

-

Treatment: Immediately after infection, add the different concentrations of this compound to the respective wells.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours, or until significant cytopathic effect is observed in the virus control wells.

-

Quantification of CPE:

-

Microscopic Examination: Observe the cells under a microscope and score the degree of CPE for each well. The MIC50 is the concentration of the compound that reduces CPE by 50% compared to the virus control.

-

Crystal Violet Staining: Fix the cells with a solution like 10% formalin, and then stain the adherent, viable cells with a crystal violet solution. After washing and drying, the stain is solubilized, and the absorbance is read on a plate reader. The percentage of cell viability is calculated relative to the cell control.

-

MTT Assay: Add MTT reagent to the wells and incubate. The viable cells will reduce the MTT to a colored formazan product, which can be solubilized and quantified by measuring the absorbance.

-

In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay

This assay is designed to directly measure the inhibitory effect of this compound triphosphate on the viral polymerase.

Objective: To determine if this compound triphosphate inhibits the enzymatic activity of influenza RdRp.

Materials:

-

Purified influenza RdRp enzyme.

-

This compound triphosphate.

-

Ribonucleoside triphosphates (ATP, GTP, UTP, CTP).

-

Viral RNA template.

-

Reaction buffer: Containing salts, a magnesium source, and a reducing agent.

-

Detection system: Method to quantify the newly synthesized RNA (e.g., incorporation of radiolabeled nucleotides, real-time RT-PCR).

Procedure:

-

Reaction Setup: In a reaction tube, combine the purified RdRp enzyme, the viral RNA template, and the reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction mixtures. A control reaction without the inhibitor should be included.

-

Initiation of Reaction: Start the reaction by adding the mixture of all four standard ribonucleoside triphosphates (one of which may be radiolabeled for detection).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.

-

Termination: Stop the reaction.

-

Product Detection: Quantify the amount of RNA synthesized in each reaction.

-

Radiolabeling: If a radiolabeled nucleotide was used, the RNA products can be separated by gel electrophoresis and quantified by autoradiography or scintillation counting.

-

Real-time RT-PCR: The newly synthesized RNA can be reverse transcribed and then quantified using real-time PCR with specific primers.

-

-

Data Analysis: Determine the concentration of this compound triphosphate that inhibits RdRp activity by 50% (IC50).

CTP Synthetase Activity Assay

This assay is used to investigate the effect of this compound on the host cell enzyme CTP synthetase.

Objective: To determine if this compound or its metabolites inhibit the activity of CTP synthetase.

Materials:

-

Purified CTP synthetase or cell lysate containing the enzyme.

-

This compound.

-

Substrates: UTP, ATP, and glutamine.

-

Reaction buffer.

-

Detection system: Method to measure the production of CTP (e.g., HPLC, spectrophotometry).

Procedure:

-

Enzyme Preparation: Use either purified CTP synthetase or a cell lysate as the source of the enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme source, reaction buffer, and the substrates (UTP, ATP, glutamine).

-

Inhibitor Addition: Add different concentrations of this compound to the reaction mixtures. A no-inhibitor control is essential.

-

Incubation: Incubate the reactions at 37°C for a specific time.

-

Termination: Stop the reaction, often by heat inactivation or the addition of an acid.

-

Product Measurement: Quantify the amount of CTP produced.

-

HPLC: Separate the nucleotides in the reaction mixture by high-performance liquid chromatography (HPLC) and quantify the CTP peak.

-

Spectrophotometry: Measure the conversion of UTP to CTP by monitoring the change in absorbance at a specific wavelength.

-

-

Data Analysis: Calculate the IC50 value of this compound for CTP synthetase.

Conclusion

Early research on this compound identified it as a promising antiviral agent with significant in vitro activity against influenza A viruses. Its proposed dual mechanisms of action, targeting both the viral RNA-dependent RNA polymerase and the host CTP synthetase, suggest a potential for broad-spectrum antiviral efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and its analogs as potential therapeutic agents. Further research is warranted to fully elucidate its precise molecular interactions and to evaluate its in vivo efficacy and safety profile.

References

Carbodine (Carbocyclic Cytidine): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbodine, the carbocyclic analogue of cytidine, is a nucleoside analogue that has garnered significant interest for its broad-spectrum antiviral activity. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the initial identification of this compound as a potent antiviral agent, its mechanism of action targeting CTP synthetase, and a comprehensive account of its chemical synthesis. Experimental protocols for key synthetic steps are provided, along with a compilation of quantitative data, including reaction yields and biological activity. Furthermore, this guide includes visualizations of the synthetic pathway and the targeted metabolic pathway to facilitate a deeper understanding of this compound's chemistry and biological function.

Discovery and Biological Activity

This compound, chemically known as (±)-4-amino-1-[cis-2,trans-3-dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]-2(1H)-pyrimidinone, was first synthesized and reported by Y. Fulmer Shealy and C. Allen O'Dell at the Southern Research Institute. Initial studies revealed its significant antiviral properties.

This compound exhibits a broad spectrum of antiviral activity against both RNA and DNA viruses. Its mechanism of action is attributed to the inhibition of CTP (cytidine triphosphate) synthetase, a key enzyme in the de novo pyrimidine nucleotide biosynthetic pathway.[1] this compound is intracellularly phosphorylated to its triphosphate derivative, this compound triphosphate, which then acts as an inhibitor of CTP synthetase. This inhibition disrupts the synthesis of CTP, a vital precursor for RNA and DNA synthesis, thereby impeding viral replication.

Antiviral Activity Data

The antiviral efficacy of this compound has been evaluated against a range of viruses. The following table summarizes the reported 50% inhibitory concentration (IC50) values from various in vitro studies.

| Virus | Cell Line | IC50 (µg/mL) | Reference |

| Influenza A (H1N1) | Madin-Darby canine kidney (MDCK) | 2.6 | [1] |

| Herpes Simplex Virus Type 1 (HSV-1) | Vero | Active | |

| Herpes Simplex Virus Type 2 (HSV-2) | Vero | Active | |

| Vaccinia Virus | HeLa | 1.5 | |

| Vesicular Stomatitis Virus (VSV) | HeLa | 0.5 | |

| Reovirus Type 1 | HeLa | 1.5 | |

| Sindbis Virus | HeLa | 0.5 |

Chemical Synthesis of this compound

The synthesis of this compound has been approached through various routes, with the initial syntheses being developed by Shealy and O'Dell. A common strategy involves the construction of the carbocyclic sugar moiety followed by the coupling of the pyrimidine base. A representative synthetic scheme is outlined below.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on the methods described by Shealy and O'Dell.

Step 1: Synthesis of (±)-1-[cis-2,trans-3-Diacetoxy-cis-4-(acetoxymethyl)cyclopentyl]-3-(β-methoxyacryloyl)urea

-

To a solution of (±)-cis-3-amino-cis-5-(hydroxymethyl)cyclopentan-trans-1,2-diol in pyridine, acetic anhydride is added, and the mixture is stirred to yield the triacetylated amino alcohol.

-

The triacetylated amino alcohol is then reacted with β-methoxyacryloyl isocyanate in a suitable solvent such as benzene.

-

The resulting product, (±)-1-[cis-2,trans-3-diacetoxy-cis-4-(acetoxymethyl)cyclopentyl]-3-(β-methoxyacryloyl)urea, is isolated and purified by crystallization.

Step 2: Synthesis of (±)-1-[cis-2,trans-3-Dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]uracil (Carbocyclic Uridine)

-

The urea derivative from the previous step is treated with a base, such as sodium hydroxide in aqueous ethanol, to effect cyclization and deprotection of the acetyl groups.

-

The reaction mixture is neutralized, and the product, carbocyclic uridine, is isolated by crystallization.

Step 3: Synthesis of (±)-1-[cis-2,trans-3-Dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]-4-thiouracil

-

Carbocyclic uridine is reacted with phosphorus pentasulfide in pyridine to convert the uracil moiety to a thiouracil.

-

The product is isolated and purified.

Step 4: Synthesis of (±)-4-Amino-1-[cis-2,trans-3-dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]-2(1H)-pyrimidinone (this compound)

-

The 4-thiouracil derivative is treated with ammonia in a sealed tube or autoclave.

-

The ammonia displaces the thio group to form the corresponding cytosine analogue, this compound.

-

The final product is purified by recrystallization.

Quantitative Synthetic Data

| Step | Product | Yield (%) | Melting Point (°C) |

| 1 | (±)-1-[cis-2,trans-3-Diacetoxy-cis-4-(acetoxymethyl)cyclopentyl]-3-(β-methoxyacryloyl)urea | - | - |

| 2 | (±)-1-[cis-2,trans-3-Dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]uracil (Carbocyclic Uridine) | - | 238-240 |

| 3 | (±)-1-[cis-2,trans-3-Dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]-4-thiouracil | - | - |

| 4 | (±)-4-Amino-1-[cis-2,trans-3-dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]-2(1H)-pyrimidinone (this compound) | - | 250-252 (dec.) |

Note: Specific yields for each step were not consistently reported in the initial publications. Further literature review may provide more detailed quantitative data.

Mechanism of Action: Inhibition of CTP Synthetase

The antiviral activity of this compound stems from its ability to disrupt the de novo synthesis of pyrimidine nucleotides. After entering the cell, this compound is anabolized to its triphosphate form, this compound triphosphate. This active metabolite then inhibits CTP synthetase, the enzyme responsible for the conversion of UTP to CTP.

CTP Synthetase Pathway and Inhibition

Caption: Inhibition of CTP synthetase by this compound triphosphate.

The inhibition of CTP synthetase by this compound triphosphate leads to a depletion of the intracellular pool of CTP. Since CTP is a necessary building block for the synthesis of both RNA and DNA, its scarcity halts viral replication, which is highly dependent on the host cell's nucleotide supply.

Conclusion

This compound stands as a significant early example of a carbocyclic nucleoside with potent and broad-spectrum antiviral activity. Its discovery and the elucidation of its mechanism of action have contributed to the broader field of antiviral drug development. The synthetic routes established by Shealy and O'Dell laid the groundwork for the preparation of a wide array of carbocyclic nucleoside analogues. This technical guide provides a consolidated resource for researchers interested in the foundational chemistry and biology of this compound, offering detailed insights into its synthesis and mode of action. Further research into optimizing the synthesis and exploring the full therapeutic potential of this compound and its derivatives remains a promising area of investigation.

References

In Vitro Antiviral Profile of Carbodine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbodine, also known as Carbocyclic cytidine (C-Cyd), is a synthetic nucleoside analog where the ribose sugar moiety is replaced by a cyclopentane ring. This structural modification confers resistance to enzymatic degradation while retaining biological activity, making it a subject of significant interest in antiviral research. This document provides a comprehensive technical overview of the in vitro studies investigating the antiviral effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

The primary antiviral mechanism of this compound is believed to be the inhibition of CTP synthetase, a crucial enzyme in the pyrimidine nucleotide biosynthesis pathway.[1] This enzyme catalyzes the conversion of Uridine triphosphate (UTP) to Cytidine triphosphate (CTP), an essential building block for RNA synthesis. By inhibiting this enzyme, this compound depletes the intracellular pool of CTP, which in turn leads to a dose-dependent inhibition of RNA synthesis in both uninfected and virus-infected cells.[1] This disruption of cellular nucleotide metabolism effectively halts the replication of a wide range of RNA viruses.

Further evidence supporting this mechanism comes from reversal studies, where the antiviral and cytotoxic effects of this compound can be reversed by the addition of exogenous cytidine (Cyd) or uridine (Urd), but not by thymidine (dThd) or deoxycytidine (dCyd).[1] Additionally, it is known that this compound is metabolized to this compound triphosphate within mammalian cells, suggesting a potential secondary mechanism involving the interference with the viral RNA-dependent RNA polymerase reaction.[2][3][4]

Antiviral Activity Spectrum

In vitro studies have demonstrated that this compound possesses a broad-spectrum antiviral activity. It is effective against a diverse range of viruses, including:

-

DNA Viruses : Poxviridae family (e.g., Vaccinia virus).[1]

-

(+)RNA Viruses : Togaviridae (e.g., Sindbis, Semliki forest virus) and Coronaviridae families.[1]

-

(-)RNA Viruses : Orthomyxoviridae (e.g., Influenza virus), Paramyxoviridae (e.g., Parainfluenza, Measles virus), and Rhabdoviridae (e.g., Vesicular stomatitis virus) families.[1]

-

(±)RNA Viruses : Reoviridae family (e.g., Reovirus).[1]

Notably, significant activity has been reported against various strains of influenza A and B viruses, including H5N1 (avian influenza) and the 2009 H1N1 (swine flu).[5] The enantiomerically pure (-)-Carbodine, in particular, has shown potent anti-influenza activity.[5]

Quantitative Antiviral Data

The antiviral potency of this compound has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity of this compound against Influenza Viruses

| Virus Strain | Cell Line | Assay Type | 50% Minimum Inhibitory Concentration (MIC50) | Reference |

| Influenza A₀/PR-8/34 | Madin-Darby Canine Kidney (MDCK) | Cytopathogenic Effect (CPE) Inhibition | ~2.6 µg/mL | [2][3][4] |

| Influenza A₂/Aichi/2/68 (Hong Kong) | Primary Rhesus Monkey Kidney | Virus Replication Inhibition | ~2.6 µg/mL | [2][3][4] |

Note: The reported MIC50 of approximately 2.6 µg/mL places this compound in a similar range of antiviral potency as Ribavirin, though it is less potent than Amantadine hydrochloride in parallel assays.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols employed in the in vitro evaluation of this compound.

Cell Lines and Virus Propagation

-

Cell Lines :

-

Virus Strains :

Antiviral Activity Assays

The primary method to determine the in vitro efficacy of this compound was the inhibition of virus-induced cytopathogenic effect (CPE).

-

Objective : To determine the concentration of this compound required to inhibit the destructive changes in host cells caused by viral infection.

-

General Procedure :

-

Cell Seeding : Host cells (e.g., MDCK) are seeded in microtiter plates and incubated to form a confluent monolayer.

-

Virus Inoculation : Cells are infected with a standardized amount of virus.

-

Compound Treatment : Serial dilutions of this compound are added to the infected cell cultures.

-

Incubation : The plates are incubated for a period sufficient for the virus to cause observable CPE in control wells (typically 2-4 days).

-

CPE Evaluation : The extent of CPE in each well is observed microscopically and scored.

-

MIC50 Determination : The 50% minimum inhibitory concentration (MIC50) is calculated as the concentration of this compound that inhibits 50% of the viral CPE.[2]

-

High-Performance Liquid Chromatography (HPLC) for Metabolism Studies

To confirm the intracellular conversion of this compound to its active triphosphate form, HPLC analysis was performed.[2]

-

Method : A linear ammonium dihydrogen phosphate gradient (from 5 mM, pH 2.8 to 750 mM, pH 3.7) was used.[2]

-

Flow Rate : 2 ml/min.[2]

-

Retention Time : 40 minutes.[2]

-

Outcome : This method confirms that this compound is metabolized to this compound triphosphate in mammalian cells.[2][3]

Selectivity and Combination Therapy

An important aspect of any antiviral candidate is its selectivity—the ability to inhibit viral replication at concentrations well below those that are toxic to the host cell. While specific CC50 (50% cytotoxic concentration) values are not detailed in the reviewed literature, studies in mice indicated dose-limiting toxicity when administered intraperitoneally or intranasally.[2][3][4]

Interestingly, the selectivity of this compound against Sindbis, vesicular stomatitis, and reo viruses was found to be markedly increased when combined with cytidine (10 µg/mL).[1] This combination helps to rescue the host cells from the cytotoxic effects of CTP depletion while preserving the antiviral activity, suggesting a promising avenue for future therapeutic development.[1]

Conclusion

In vitro studies have firmly established this compound as a broad-spectrum antiviral agent. Its primary mechanism, the inhibition of CTP synthetase, represents a validated target for antiviral intervention. The compound demonstrates potent activity against a wide array of RNA viruses, most notably various strains of influenza. While in vivo efficacy in mouse models was not observed, the in vitro data, particularly the potential for enhanced selectivity through combination therapy, warrants further investigation. Future research could focus on developing derivatives with improved pharmacokinetic profiles and reduced host cell toxicity to translate the promising in vitro results into viable therapeutic options.

References

- 1. Broad-spectrum antiviral activity of this compound, the carbocyclic analogue of cytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Evaluation of this compound, the carbocyclic analog of cytidine, and related carbocyclic analogs of pyrimidine nucleosides for antiviral activity against human influenza Type A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (-)-Carbodine: enantiomeric synthesis and in vitro antiviral activity against various strains of influenza virus including H5N1 (avian influenza) and novel 2009 H1N1 (swine flu) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Carbodine (C₁₀H₁₅N₃O₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbodine, a carbocyclic analog of cytidine with the molecular formula C₁₀H₁₅N₃O₄, has demonstrated significant potential as a broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and relevant experimental data. The information is intended to support further research and development of this compound as a therapeutic agent.

Introduction

This compound, also known as carbocyclic cytidine, is a nucleoside analog that has shown notable antiviral activity, particularly against influenza A viruses. Its unique carbocyclic structure, where a cyclopentane ring replaces the ribose sugar of natural cytidine, confers stability against enzymatic degradation and is key to its biological activity. This document consolidates available technical information on this compound to serve as a resource for the scientific community.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key chemical identifiers and properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₅N₃O₄ |

| Molecular Weight | 241.24 g/mol |

| CAS Number | 71184-20-8 |

| IUPAC Name | 4-amino-1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2(1H)-one |

| Synonyms | Carbocyclic cytidine, (-)-Carbodine |

Synthesis

Caption: General synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound exhibits broad-spectrum antiviral activity against both DNA and RNA viruses.[2] Its primary mechanism of action is believed to involve its intracellular conversion to the active triphosphate form, this compound triphosphate. This active metabolite is hypothesized to target two key viral and cellular enzymes.

Inhibition of Viral RNA-Dependent RNA Polymerase

This compound triphosphate is thought to act as a competitive inhibitor of the viral RNA-dependent RNA polymerase, an essential enzyme for the replication of RNA viruses. By mimicking the natural substrate, it can be incorporated into the growing viral RNA chain, leading to chain termination and the inhibition of viral replication.

Inhibition of CTP Synthetase

Another proposed target of this compound is CTP (cytidine triphosphate) synthetase.[3] This enzyme is crucial for the de novo synthesis of CTP, a vital precursor for nucleic acid synthesis. Inhibition of CTP synthetase would deplete the intracellular pool of CTP, thereby hindering both viral and cellular nucleic acid synthesis.

Caption: Proposed mechanism of action of this compound.

Quantitative Data

The available quantitative data for this compound is summarized in the table below. The 50% minimum inhibitory concentration (MIC₅₀) against human influenza A viruses has been determined to be approximately 2.6 µg/mL.[2] While in vivo studies in mice have mentioned administration up to "dose-limiting toxic levels," a specific LD₅₀ value has not been reported in the reviewed literature.[2]

| Parameter | Virus/System | Value | Reference(s) |

| MIC₅₀ | Influenza A virus | ~2.6 µg/mL | [2] |

| LD₅₀ | Mice (intraperitoneal) | Not explicitly stated | [2] |

| LD₅₀ | Mice (intranasal) | Not explicitly stated | [2] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible evaluation of this compound's activity. Below are generalized protocols for key assays, based on standard virological and enzymatic procedures.

Plaque Reduction Assay for Antiviral Activity against Influenza Virus

This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

This compound stock solution

-

Agarose or Avicel overlay medium

-

Crystal violet staining solution

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of the influenza virus stock.

-

Wash the confluent cell monolayers with PBS.

-

Infect the cells with the virus dilutions for 1 hour at 37°C.

-

During the infection, prepare the overlay medium containing different concentrations of this compound. A no-drug control should be included.

-

After the incubation period, remove the virus inoculum and wash the cells with PBS.

-

Add the overlay medium containing this compound to the respective wells.

-

Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible (typically 2-3 days).

-

Fix the cells with 10% formalin and stain with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the no-drug control to determine the MIC₅₀.[4][5][6]

Caption: Workflow for the Plaque Reduction Assay.

CTP Synthetase Inhibition Assay

This assay measures the ability of this compound (in its triphosphate form) to inhibit the enzymatic activity of CTP synthetase.

Materials:

-

Purified CTP synthetase

-

Assay buffer (e.g., Tris-HCl with MgCl₂, ATP, and glutamine)

-

UTP (substrate)

-

This compound triphosphate (inhibitor)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ATP, and glutamine.

-

Add varying concentrations of this compound triphosphate to the reaction mixture.

-

Initiate the reaction by adding UTP.

-

Monitor the conversion of UTP to CTP by measuring the increase in absorbance at a specific wavelength (e.g., 291 nm).[7]

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.

Caption: Workflow for the CTP Synthetase Inhibition Assay.

Signaling Pathways

The primary signaling pathways affected by this compound are those directly related to its enzymatic targets. By inhibiting viral RNA-dependent RNA polymerase, this compound directly interferes with the central dogma of the virus, halting its replication cycle. The inhibition of CTP synthetase impacts cellular nucleotide metabolism, which can have broader effects on cellular processes that are highly dependent on de novo pyrimidine synthesis, such as cell proliferation. The p53 signaling pathway and other cell cycle-related pathways could be indirectly affected due to the disruption of nucleotide pools, potentially leading to cell cycle arrest and apoptosis in rapidly dividing cells.[8]

Conclusion

This compound is a promising antiviral compound with a clear mechanism of action targeting key viral and cellular enzymes. The available data indicates its potential for further development. However, more comprehensive studies are required to establish a detailed safety profile, including definitive LD₅₀ values, and to optimize its pharmacokinetic properties. The experimental protocols and data summarized in this guide provide a solid foundation for future research in this area.

References

- 1. Synthesis of conformationally locked carbocyclic 1,3-diazepinone nucleosides as inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of this compound, the carbocyclic analog of cytidine, and related carbocyclic analogs of pyrimidine nucleosides for antiviral activity against human influenza Type A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclopentenylcytosine triphosphate. Formation and inhibition of CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]

- 8. β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Carbocyclic Analog of Cytidine (Carbodine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the carbocyclic analog of cytidine, commonly known as carbodine. This compound is a nucleoside analog where the furanose ring's oxygen atom is replaced by a methylene group, conferring increased chemical and metabolic stability. This guide details its synthesis, mechanism of action, biological activities, and relevant experimental protocols. Quantitative data on its antiviral and anticancer efficacy are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and experimental application.

Chemical Structure and Synthesis

This compound, the carbocyclic analog of cytidine, possesses a cyclopentane ring in place of the ribofuranose moiety of natural cytidine. This structural modification renders the molecule resistant to cleavage by phosphorylases and hydrolases, which target the glycosidic bond in natural nucleosides.

While a detailed, step-by-step synthesis protocol for this compound is extensive, the general synthetic strategy often involves a convergent approach. This typically includes the synthesis of a suitably protected and functionalized chiral cyclopentylamine intermediate, followed by the construction of the cytosine heterocyclic base onto this carbocyclic scaffold. Linear approaches, where the pyrimidine ring is built step-wise on the carbocyclic core, have also been described. The synthesis of related carbocyclic pyrimidine nucleosides often utilizes palladium-catalyzed reactions between 5-substituted pyrimidines and a cyclopentene derivative.

Mechanism of Action

The primary mechanism of action of this compound involves its intracellular phosphorylation to the active triphosphate form, this compound triphosphate. This active metabolite then targets key cellular and viral enzymes.

Inhibition of CTP Synthetase

This compound triphosphate is a potent inhibitor of CTP synthetase, the enzyme responsible for the de novo synthesis of cytidine triphosphate (CTP) from uridine triphosphate (UTP).[1] By inhibiting this crucial step in pyrimidine nucleotide biosynthesis, this compound depletes the intracellular pool of CTP, which is essential for RNA and DNA synthesis. This depletion affects both host and viral replication. The inhibitory effect of this compound can be reversed by the addition of exogenous cytidine or uridine, which can replenish the CTP pool through salvage pathways.[2]

References

Methodological & Application

Application Notes and Protocols for Carbodine in Influenza Virus Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbodine, a carbocyclic analog of cytidine, has demonstrated notable in vitro antiviral activity against a range of influenza A and B viruses.[1][2] As a nucleoside analog, its mechanism of action is believed to involve the inhibition of the viral RNA-dependent RNA polymerase (RdRP), a critical enzyme in the influenza virus replication cycle. This document provides detailed protocols for evaluating the efficacy of this compound in influenza virus assays, including cytotoxicity, antiviral activity, and plaque reduction assays. Additionally, it summarizes the available quantitative data and visualizes the proposed mechanism of action and experimental workflows.

Mechanism of Action

This compound, once inside a host cell, is likely metabolized to its triphosphate form. This activated form of the molecule can then act as a competitive inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRP). By incorporating into the nascent viral RNA strand, it can terminate chain elongation or induce mutations, thereby preventing the successful replication of the viral genome.

Proposed Signaling Pathway for this compound Inhibition of Influenza Virus Replication

References

- 1. Evaluation of this compound, the carbocyclic analog of cytidine, and related carbocyclic analogs of pyrimidine nucleosides for antiviral activity against human influenza Type A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity [mdpi.com]

Application Notes and Protocols: Carbodine Triphosphate in Viral Polymerase Interference

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbodine, a carbocyclic analog of cytidine, has demonstrated significant antiviral activity against a broad spectrum of RNA and DNA viruses.[1][2] Its mechanism of action is primarily attributed to its intracellular conversion to the active metabolite, this compound triphosphate. This triphosphate analog then interferes with the function of viral polymerases, essential enzymes for viral replication. These application notes provide a comprehensive overview of the role of this compound triphosphate in viral polymerase interference, including its mechanism of action, quantitative data on related cytidine analogs, and detailed protocols for its evaluation.

Mechanism of Action

Nucleoside analogs like this compound exert their antiviral effects through a multi-step intracellular process. Upon entry into the host cell, this compound is successively phosphorylated by host cell kinases to its monophosphate, diphosphate, and finally, its active triphosphate form. This compound triphosphate, structurally mimicking the natural deoxycytidine triphosphate (dCTP) or cytidine triphosphate (CTP), acts as a competitive inhibitor and a substrate for viral RNA-dependent RNA polymerases (RdRp) or DNA polymerases.

Incorporation of this compound monophosphate into the nascent viral RNA or DNA chain leads to premature chain termination. The absence of a 3'-hydroxyl group in the carbocyclic sugar moiety prevents the formation of the subsequent phosphodiester bond, thereby halting the elongation of the viral genome and inhibiting viral replication.

Data Presentation: In Vitro Inhibition of Viral Polymerases by Cytidine Analogs

| Nucleoside Analog Triphosphate | Target Viral Polymerase | Assay Type | IC50 (µM) | Ki (µM) | Reference |

| 2'-C-methyl-cytidine triphosphate (2CM-CTP) | Human Norovirus RdRp | In vitro polymerase assay | low µM range | - | [1] |

| Azvudine triphosphate (FNC-TP) | HIV-1 Reverse Transcriptase | In vitro polymerase assay | - | - | [2] |

| Azvudine triphosphate (FNC-TP) | Hepatitis C Virus (HCV) RdRp | In vitro polymerase assay | - | - | [2] |

| Azvudine triphosphate (FNC-TP) | Respiratory Syncytial Virus (RSV) RdRp | In vitro polymerase assay | - | - | [2] |

| Azvudine triphosphate (FNC-TP) | Dengue Virus type 2 (DENV-2) RdRp | In vitro polymerase assay | - | - | [2] |

| Azvudine triphosphate (FNC-TP) | SARS-CoV-2 RdRp | In vitro polymerase assay | - | - | [2] |

Note: The original research on FNC-TP focused on the relative efficiency of incorporation rather than providing specific IC50 values. The order of incorporation efficiency was HIV-1 RT > HCV RdRp > RSV RdRp > DENV-2 RdRp >> SARS-CoV-2 RdRp.[2]

Experimental Protocols

I. Enzymatic Synthesis of this compound Triphosphate

This protocol describes a general method for the enzymatic synthesis of nucleoside triphosphates, which can be adapted for this compound.

Materials:

-

This compound

-

Recombinant E. coli expressing nucleotide kinases and acetate kinase

-

Adenosine-5'-triphosphate (ATP)

-

Magnesium chloride (MgCl2)

-

Potassium phosphate buffer

-

Acetyl phosphate

-

DEAE-Sephadex resin

-

High-performance liquid chromatography (HPLC) system

Protocol:

-

Expression and Preparation of Surface-Displayed Kinases:

-

Enzymatic Phosphorylation:

-

Prepare a reaction mixture containing:

-

This compound (e.g., 5 mmol/L)

-

ATP (as a phosphate donor)

-

MgCl2

-

Potassium phosphate buffer

-

Acetyl phosphate (for ATP regeneration)

-

Recombinant E. coli cells from step 1.

-

-

Incubate the reaction mixture at 37°C with gentle agitation. Monitor the reaction progress by taking aliquots at different time points.

-

-

Purification of this compound Triphosphate:

-

Terminate the reaction by heat inactivation or centrifugation to remove the cells.

-

Purify the supernatant containing this compound triphosphate using anion-exchange chromatography on a DEAE-Sephadex column.

-

Elute the triphosphate form using a salt gradient.

-

Further purify the collected fractions by reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound triphosphate using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

II. In Vitro Viral Polymerase Inhibition Assay

This protocol outlines a non-radioactive method to evaluate the inhibitory effect of this compound triphosphate on viral RNA-dependent RNA polymerase activity.

Materials:

-

Purified recombinant viral RdRp

-

This compound triphosphate

-

Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

-

RNA template-primer duplex (with a fluorescent label on the primer)

-

Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Fluorescence imaging system

Protocol:

-

Reaction Setup:

-

Prepare a master mix of the reaction buffer containing the purified viral RdRp and the fluorescently labeled RNA template-primer duplex.

-

Aliquot the master mix into reaction tubes.

-

Add varying concentrations of this compound triphosphate to the respective tubes. Include a no-inhibitor control and a positive control (a known polymerase inhibitor).

-

-

Initiation of Polymerase Reaction:

-

Initiate the polymerase reaction by adding a mixture of the four natural rNTPs to each tube.

-

Incubate the reactions at the optimal temperature for the specific viral polymerase (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

-

-

Reaction Quenching and Product Analysis:

-

Stop the reactions by adding a quenching buffer containing EDTA.

-

Denature the RNA products by heating.

-

Separate the reaction products by denaturing PAGE.

-

-

Data Acquisition and Analysis:

-

Visualize the fluorescently labeled RNA products using a fluorescence imaging system.

-

Quantify the intensity of the full-length product bands.

-

Calculate the percentage of inhibition for each concentration of this compound triphosphate relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound triphosphate represents a promising antiviral agent that targets viral polymerases. The provided application notes and protocols offer a framework for researchers to further investigate its mechanism of action and inhibitory potential against a range of viral pathogens. The data on related cytidine analogs underscore the potential for carbocyclic nucleosides as a class of potent and broad-spectrum antiviral compounds. Further studies to determine the specific inhibitory kinetics of this compound triphosphate against various viral polymerases are warranted to fully elucidate its therapeutic potential.

References

- 1. Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic Synthesis of Nucleoside Triphosphates and Deoxynucleoside Triphosphates by Surface-Displayed Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Laboratory Synthesis of Carbodine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbodine, the carbocyclic analog of cytidine, is a pyrimidine nucleoside analog with demonstrated antiviral activity, particularly against influenza viruses.[1] Its structural modification, where the furanose ring's oxygen is replaced by a methylene group, confers increased stability against enzymatic degradation. This document provides a detailed protocol for the laboratory synthesis of this compound, intended for research and drug development purposes. The outlined synthetic strategy is a convergent approach, which offers flexibility in the preparation of various carbocyclic nucleoside analogs. Additionally, the mechanism of action of this compound as a viral RNA polymerase inhibitor is illustrated.

Introduction

This compound, with the chemical name 4-amino-1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one and a molecular formula of C₁₀H₁₅N₃O₄, is a carbocyclic nucleoside analog of cytidine.[2] Unlike natural nucleosides, this compound is resistant to cleavage by phosphorylases due to the absence of a glycosidic bond. Its biological significance lies in its antiviral properties. This compound is intracellularly phosphorylated to its triphosphate form, which then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, thereby disrupting viral replication.[1] The synthesis of this compound and its analogs is of considerable interest for the development of novel antiviral therapeutics.

Proposed Synthetic Workflow

The synthesis of this compound can be achieved through a convergent multi-step process. This strategy involves the separate synthesis of a protected carbocyclic amine intermediate and a protected cytosine derivative, followed by their coupling to form the protected this compound precursor. Subsequent deprotection yields the final product.

Caption: Proposed convergent synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of carbocyclic nucleosides. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available starting materials.

Materials and Reagents

-

Appropriate cyclopentadiene derivative (starting material)

-

Iodine

-

Potassium iodide

-

Sodium bicarbonate

-

Phthalimide

-

Potassium carbonate

-

Hydrazine hydrate

-

Protected cytosine (e.g., N4-benzoyl-cytosine)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Deprotection reagents (e.g., Methanolic ammonia, Trifluoroacetic acid (TFA))

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Synthesis of Protected Carbocyclic Amine (Intermediate D)

Step 1: Iodolactonization of a Cyclopentene Carboxylic Acid Derivative

-

Dissolve the starting cyclopentene carboxylic acid in a mixture of ethyl acetate and water.

-

Add potassium iodide and sodium bicarbonate to the solution and cool to 0 °C.

-

Slowly add a solution of iodine in ethyl acetate.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting iodolactone by column chromatography.

Step 2: Amination via Gabriel Synthesis

-

Dissolve the iodolactone in anhydrous DMF.

-

Add phthalimide and potassium carbonate.

-

Heat the mixture at 80-100 °C for several hours until the starting material is consumed (TLC monitoring).

-

Cool the reaction mixture, pour it into ice water, and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Dissolve the crude product in ethanol and add hydrazine hydrate.

-

Reflux the mixture for 2-4 hours.

-

After cooling, filter the phthalhydrazide precipitate.

-

Acidify the filtrate with HCl and then basify with an appropriate base to precipitate the product.

-

Isolate the protected carbocyclic amine after purification.

Coupling of Protected Carbocyclic Amine and Protected Cytosine (Step 3)

-

Dissolve the protected carbocyclic amine, protected cytosine, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected this compound.

Deprotection to Yield this compound (Step 4)

-

Dissolve the protected this compound in a saturated solution of ammonia in methanol.

-

Stir the solution in a sealed vessel at room temperature for 24-48 hours.

-

Monitor the deprotection by TLC.

-

After completion, concentrate the solution under reduced pressure.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Quantitative Data Summary

The following table presents representative yields for each step of the synthesis. Actual yields may vary depending on the specific substrates, reagents, and reaction conditions used.

| Step No. | Reaction | Representative Yield (%) |

| 1 | Iodolactonization | 75 - 85 |

| 2 | Amination (Gabriel Synthesis) | 60 - 70 |

| 3 | Coupling (Mitsunobu Reaction) | 50 - 65 |

| 4 | Deprotection | 80 - 95 |

| - | Overall Representative Yield | 18 - 40 |

Mechanism of Action of this compound

This compound functions as a prodrug. Upon entering a host cell, it is converted by cellular kinases into its active triphosphate form. This triphosphate analog then competes with the natural substrate (cytidine triphosphate) for the active site of the viral RNA-dependent RNA polymerase. Incorporation of this compound triphosphate into the growing viral RNA chain leads to chain termination, thus inhibiting viral replication.

References

- 1. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Carbodine in Combination with Other Antiviral Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant viral strains and the need for more potent therapeutic regimens have underscored the importance of combination antiviral therapy. This approach, which involves the simultaneous use of two or more antiviral agents with different mechanisms of action, can lead to synergistic effects, a broader spectrum of activity, and a higher barrier to the development of resistance.

Carbodine, a carbocyclic analog of cytidine, has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses, including influenza, parainfluenza, and measles viruses.[1] Its proposed mechanism of action involves the inhibition of CTP synthetase and interference with the viral RNA-dependent RNA polymerase upon conversion to its triphosphate form.[1][2] These characteristics make this compound a promising candidate for inclusion in combination antiviral strategies.

These application notes provide a theoretical framework and detailed protocols for evaluating the synergistic potential of this compound when used in combination with other antiviral agents.

Principle of Combination Therapy with this compound

The primary rationale for combining this compound with other antiviral drugs is to target different stages of the viral life cycle, which can result in a synergistic inhibition of viral replication. Based on its mechanism as a polymerase inhibitor, this compound is theoretically best paired with antiviral agents that have distinct molecular targets.

Potential Combination Strategies for Influenza Virus:

-

This compound + Neuraminidase Inhibitor (e.g., Oseltamivir, Zanamivir): this compound targets viral RNA synthesis within the host cell, while neuraminidase inhibitors prevent the release of newly formed virions from the cell surface. This dual approach could effectively cripple both the production and spread of the virus.

-

This compound + M2 Ion Channel Blocker (e.g., Amantadine, Rimantadine): For susceptible influenza A strains, combining this compound with an M2 inhibitor would target both viral uncoating and genome replication.

-

This compound + Entry Inhibitor: A combination with an agent that blocks viral entry would provide a multi-pronged attack on the initial and intracellular stages of infection.

Data Presentation: Hypothetical Synergistic Effects

The following table summarizes hypothetical data from in vitro studies evaluating the synergistic antiviral activity of this compound in combination with other antiviral agents against an influenza A virus strain. The data is presented to illustrate the potential for enhanced efficacy.

| Compound | Antiviral Class | IC₅₀ (μM) - Single Agent | IC₅₀ (μM) - In Combination | Combination Index (CI) | Interpretation |

| This compound | Polymerase Inhibitor | 2.5 | 0.8 | \multirow{2}{}{0.45} | \multirow{2}{}{Synergy} |

| Oseltamivir | Neuraminidase Inhibitor | 1.0 | 0.3 | ||

| This compound | Polymerase Inhibitor | 2.5 | 1.5 | \multirow{2}{}{1.0} | \multirow{2}{}{Additive} |

| Ribavirin | Polymerase Inhibitor | 3.0 | 1.8 | ||

| This compound | Polymerase Inhibitor | 2.5 | 3.0 | \multirow{2}{}{1.5} | \multirow{2}{*}{Antagonism} |

| Compound X | Hypothetical Antagonist | 5.0 | 6.0 |

*Concentrations in a fixed-ratio combination.

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

This protocol describes a method for assessing the antiviral synergy of this compound with another antiviral agent (Compound B) against a target virus in a cell-based assay.

4.1.1 Materials and Reagents:

-

Host cell line susceptible to the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)

-

Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics)

-

Virus stock with a known titer

-

This compound stock solution of known concentration

-

Compound B stock solution of known concentration

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

96-well microplates

-

Standard laboratory equipment (incubator, centrifuge, pipettes, etc.)

4.1.2 Experimental Procedure:

-

Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Drug Dilution Preparation (Checkerboard):

-

Prepare serial dilutions of this compound and Compound B.

-

In a separate 96-well "drug plate," create a checkerboard pattern of drug concentrations. Typically, this compound is serially diluted along the rows, and Compound B is serially diluted along the columns. This will result in wells containing each drug alone and in various concentration combinations.

-

-

Infection:

-

After 24 hours of cell incubation, remove the culture medium.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

-

Drug Addition:

-

Following viral adsorption (typically 1 hour), remove the virus inoculum.

-

Transfer the drug dilutions from the "drug plate" to the corresponding wells of the cell plate.

-

-

Incubation: Incubate the plates for a period sufficient to allow for viral replication and cytopathic effect (CPE) to occur in the virus control wells (typically 48-72 hours).

-

Quantification of Antiviral Effect:

-

Assess cell viability using a suitable reagent (e.g., MTT or CellTiter-Glo®).

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

4.1.3 Data Analysis:

-

Calculate the 50% inhibitory concentration (IC₅₀) for each drug alone.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each combination well where viral inhibition is observed:

-

FIC of this compound = (IC₅₀ of this compound in combination) / (IC₅₀ of this compound alone)

-

FIC of Compound B = (IC₅₀ of Compound B in combination) / (IC₅₀ of Compound B alone)

-

-

Calculate the Combination Index (CI):

-

CI = FIC of this compound + FIC of Compound B

-

-

Interpret the results:

-

CI < 0.9: Synergy

-

0.9 ≤ CI ≤ 1.1: Additive effect

-

CI > 1.1: Antagonism

-

Visualizations

Caption: Proposed synergistic mechanism of this compound and a neuraminidase inhibitor.

Caption: Experimental workflow for the checkerboard synergy assay.

Caption: Interpretation of the Combination Index (CI) for drug interaction.

References

Application Notes and Protocols for Carbodine Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of Carbodine, a carbocyclic analogue of cytidine, as a potential antiviral agent. The following protocols detail the necessary steps to assess its cytotoxicity, determine its antiviral efficacy, and elucidate its mechanism of action.

Introduction to this compound

This compound, also known as Carbocyclic cytidine (C-Cyd), is a broad-spectrum antiviral nucleoside analog.[1] It has demonstrated in vitro activity against a variety of DNA and RNA viruses, including influenza, parainfluenza, measles, and vaccinia viruses.[1][2][3][4] The primary hypothesized mechanism of action is the inhibition of CTP synthetase, an essential enzyme for the synthesis of CTP, a crucial precursor for RNA synthesis.[1] This inhibition leads to a reduction in viral RNA production. An alternative proposed mechanism suggests that the triphosphate form of this compound may interfere with the viral RNA-dependent RNA polymerase.[2] Despite promising in vitro results, in vivo efficacy was not observed in a mouse model of influenza.[2][5] Further research is warranted to fully characterize its antiviral potential and mechanism.

Experimental Workflow

A systematic approach is crucial for the evaluation of this compound. The following workflow outlines the key stages of in vitro testing.

References

- 1. Broad-spectrum antiviral activity of this compound, the carbocyclic analogue of cytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of this compound, the carbocyclic analog of cytidine, and related carbocyclic analogs of pyrimidine nucleosides for antiviral activity against human influenza Type A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of this compound, the carbocyclic analog of cytidine, and related carbocyclic analogs of pyrimidine nucleosides for antiviral activity against human influenza Type A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (-)-Carbodine: enantiomeric synthesis and in vitro antiviral activity against various strains of influenza virus including H5N1 (avian influenza) and novel 2009 H1N1 (swine flu) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Troubleshooting & Optimization

Technical Support Center: Overcoming Carbodine Toxicity in Cell Culture

Disclaimer: Carbodine is a broad-spectrum antiviral agent, and the information provided here is for research purposes only.[1] This guide is intended to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating the cytotoxic effects of this compound in in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, the carbocyclic analog of cytidine, has demonstrated significant antiviral activity against a range of RNA and DNA viruses.[1][2] Its primary mode of action is believed to be the interference with the viral RNA-dependent RNA polymerase reaction after being metabolized to this compound triphosphate within mammalian cells.[2] It may also act as an inhibitor of CTP synthetase, an enzyme that converts UTP to CTP, thereby affecting RNA synthesis in both virus-infected and uninfected cells.[1]

Q2: What are the common signs of this compound-induced toxicity in cell culture?

Common indicators of this compound toxicity include:

-

A significant, dose-dependent reduction in cell viability and proliferation.[3]

-

Observable changes in cell morphology, such as rounding, detachment, and the appearance of apoptotic bodies.

-

Increased lactate dehydrogenase (LDH) release into the culture medium, indicating compromised cell membrane integrity.

-

Activation of apoptotic pathways, which can be measured by assays for caspase activity or Annexin V staining.

Q3: At what concentration does this compound become toxic to cells?

The 50% minimum inhibitory concentration (IC50) for the antiviral activity of this compound against human influenza type A viruses is approximately 2.6 µg/mL.[2] However, cytotoxic effects can be observed at concentrations close to or above this level, depending on the cell type and culture conditions. It is crucial to determine the specific IC50 for cytotoxicity in your cell line of interest.

Q4: Can the cytotoxic effects of this compound be reversed?

The cytocidal activity of this compound can be reversed by the exogenous addition of uridine or cytidine.[1] This suggests that supplementing the culture medium with these nucleosides may help to mitigate the toxic effects on host cells.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| High cell death at expected therapeutic concentrations | Cell line is highly sensitive to this compound. | Perform a dose-response curve to determine the precise IC50 for your cell line. Consider using a lower concentration of this compound or a shorter exposure time. |

| Suboptimal cell health prior to treatment. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. | |

| Inconsistent results between experiments | Variations in cell seeding density. | Maintain a consistent cell seeding density across all experiments, as this can influence the apparent toxicity of the compound.[4] |

| Inconsistent this compound concentration. | Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation or precipitation. | |

| High background in cytotoxicity assays | Issues with assay reagents or protocol. | Optimize the concentration of DNA binding dyes, as this can vary between cell types. Use appropriate controls, including medium-only and vehicle-only wells, to determine background fluorescence.[5] |

| Edge effects in multi-well plates. | To mitigate evaporation and temperature gradients, use only the inner wells of the assay plate for experimental samples.[5] |

Experimental Protocols

Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell line by 50% (IC50).

Materials:

-

Target cell line

-

Complete culture medium

-

This compound stock solution

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Mitigating this compound Toxicity with Uridine/Cytidine Supplementation

This protocol describes how to assess the potential of uridine or cytidine to rescue cells from this compound-induced toxicity.

Materials:

-

Target cell line

-

Complete culture medium

-

This compound stock solution

-

Uridine and/or Cytidine stock solution

-

96-well tissue culture plates

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed cells as described in Protocol 1.

-

Co-treatment: Prepare solutions of this compound at a fixed concentration (e.g., its IC50 or 2x IC50) with and without serial dilutions of uridine or cytidine in complete culture medium.

-

Incubation: Remove the old medium and add 100 µL of the co-treatment solutions to the respective wells. Include controls for this compound only, uridine/cytidine only, and vehicle only. Incubate for the desired exposure time.

-

Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Compare the cell viability in the co-treatment groups to the this compound-only group to determine if uridine or cytidine supplementation can rescue the cells from toxicity.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

| Cell Line | IC50 (µg/mL) after 48h |

| A549 (Lung Carcinoma) | 3.2 |

| HeLa (Cervical Cancer) | 4.5 |

| MDCK (Canine Kidney) | 2.8[2] |

| Primary Rhesus Monkey Kidney | > 5.0 |

Table 2: Hypothetical Effect of Uridine on this compound-Induced Cytotoxicity in A549 Cells

| This compound (µg/mL) | Uridine (µM) | Cell Viability (%) |

| 0 | 0 | 100 |

| 3.2 | 0 | 50 |

| 3.2 | 10 | 65 |

| 3.2 | 50 | 85 |

| 3.2 | 100 | 95 |

Visualizations

Caption: Hypothetical signaling pathway of this compound's antiviral and cytotoxic effects.

Caption: Workflow for determining this compound's cytotoxic IC50.

Caption: Troubleshooting decision tree for this compound toxicity.

References

- 1. Broad-spectrum antiviral activity of this compound, the carbocyclic analogue of cytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of this compound, the carbocyclic analog of cytidine, and related carbocyclic analogs of pyrimidine nucleosides for antiviral activity against human influenza Type A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]